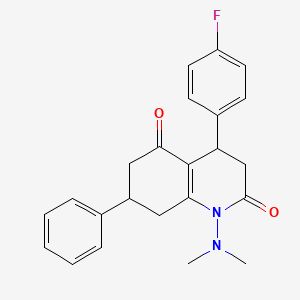![molecular formula C20H15F3N4O3 B11074226 3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11074226.png)
3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the methoxybenzoyl and trifluoromethylpyrimidinyl groups, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The starting material, 3-methoxybenzoic acid, is reacted with thionyl chloride to form 3-methoxybenzoyl chloride.
Coupling with Pyrimidinylamine: The 3-methoxybenzoyl chloride is then reacted with 4-phenyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agriculture: Possible application as a herbicide or pesticide due to its unique chemical properties.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The methoxybenzoyl and trifluoromethylpyrimidinyl groups play a crucial role in binding to the target sites and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-2-PYRIMIDINYL]UREA: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-METHYL-2-PYRIMIDINYL]UREA: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness
N-(3-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C20H15F3N4O3 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-methoxy-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H15F3N4O3/c1-30-14-9-5-8-13(10-14)17(28)26-19(29)27-18-24-15(12-6-3-2-4-7-12)11-16(25-18)20(21,22)23/h2-11H,1H3,(H2,24,25,26,27,28,29) |
InChI Key |
SLCIZXQAVQXDMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074147.png)
![[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B11074152.png)
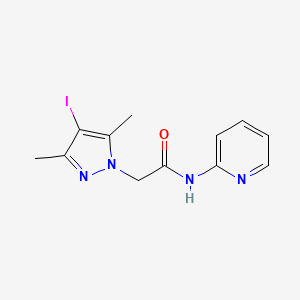
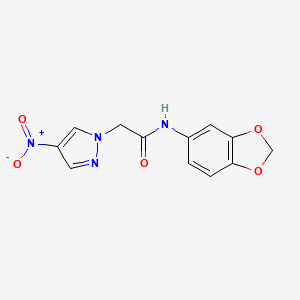
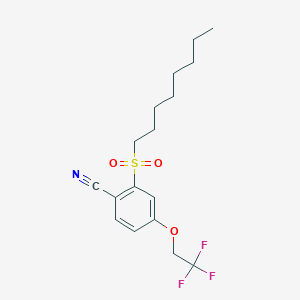
![4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11074191.png)
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11074197.png)
![9-(4-fluorophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11074199.png)
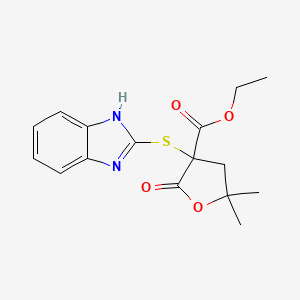
![2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11074201.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11074204.png)


